molecular formula C19H30N4O2 B2996368 1-(3-(4-phenylpiperazin-1-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034536-75-7

1-(3-(4-phenylpiperazin-1-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2996368
CAS RN: 2034536-75-7
M. Wt: 346.475
InChI Key: VKXARNYCLDTZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-phenylpiperazin-1-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRL-15572 and is a selective dopamine D3 receptor antagonist.

Scientific Research Applications

Alpha 1-Adrenoceptor Selective Antagonists

Research has identified novel arylpiperazines as alpha 1-adrenoceptor (AR) subtype-selective antagonists through in vitro screening. These antagonists, by functional assessment using rabbit bladder neck and rat aorta assays, exhibited significant selectivity and potency for the alpha 1-AR subtype prevalent in the human lower urinary tract, suggesting potential applications in treating conditions like benign prostatic hyperplasia (BPH) (Elworthy et al., 1997).

Catalysis in Organic Synthesis

Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been identified as an efficient solid base catalyst for the synthesis of 4H-pyran derivatives. This represents a significant advancement in the field of green chemistry, providing an eco-friendly and recyclable method for synthesizing a variety of compounds, including dihydropyrano[c]chromenes, and 2-amino-4H-pyrans, which are of interest in the development of pharmaceuticals and materials science (Niknam et al., 2013).

Hydrogel Formation and Anion Tuning

The ability of certain urea derivatives to form hydrogels in acidic conditions and the effect of anion identity on the gels' morphology and rheology illustrate the potential of these compounds in developing tunable materials. This could have applications in drug delivery systems, tissue engineering, and responsive materials, where the physical properties of gels can be precisely controlled (Lloyd & Steed, 2011).

Antiproliferative Activity

The synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their in vitro antiproliferative screening against various human cancer cell lines highlight the potential of these compounds as cancer therapeutics. Some derivatives demonstrated broad-spectrum antiproliferative activity and, in certain cases, showed superior potency compared to established chemotherapy drugs, indicating their promise as novel anticancer agents (Al-Sanea et al., 2018).

Metabolism and Pharmacokinetics

The study of the metabolism and pharmacokinetics of TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, demonstrates the importance of understanding the metabolic pathways of therapeutic compounds. This research provides valuable insights into the safety, efficacy, and development of TPPU and similar sEH inhibitors for treating various diseases, including hypertension and neurodegenerative disorders (Wan et al., 2019).

properties

IUPAC Name

1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c24-19(21-17-7-15-25-16-8-17)20-9-4-10-22-11-13-23(14-12-22)18-5-2-1-3-6-18/h1-3,5-6,17H,4,7-16H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXARNYCLDTZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-phenylpiperazin-1-yl)propyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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